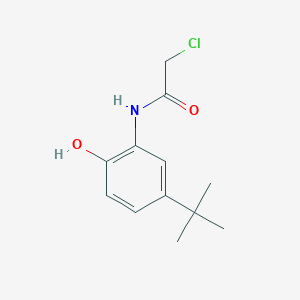

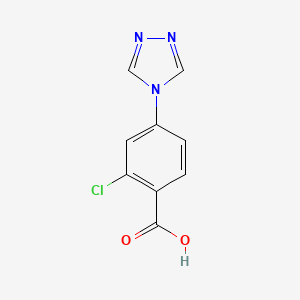

N-(5-tert-butyl-2-hydroxyphenyl)-2-chloroacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

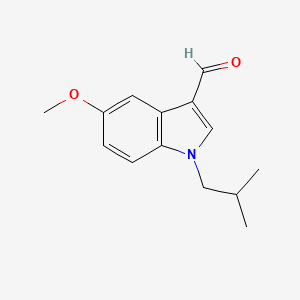

The compound of interest, N-(5-tert-butyl-2-hydroxyphenyl)-2-chloroacetamide, is a derivative of acetamide with potential biological activity. While the exact compound is not directly studied in the provided papers, there are several related compounds that have been synthesized and evaluated for their properties and potential applications, particularly in the field of anti-cancer research.

Synthesis Analysis

The synthesis of related N-arylphenyl-2,2-dichloroacetamide analogues has been achieved through Suzuki coupling reactions, which are known for forming biaryl compounds. These analogues have shown significant anti-cancer activity, suggesting that the structural motif of N-arylphenyl acetamides could be crucial for biological activity . Similarly, the synthesis of N-(2-hydroxyphenyl)acetamide derivatives has been reported, where interactions with methyl(organyl)dichlorosilanes lead to the formation of silaheterocyclic compounds . These synthetic approaches could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR, FTIR, and mass spectrometry. X-ray crystallography has also been employed to determine the crystal and molecular structures of N-(5-chloro-2-hydroxy-phenyl)-acetamide derivatives . These studies provide insights into the molecular conformations and potential reactive sites that could be relevant for the compound of interest.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in the context of esterification and amidation reactions. For instance, trichloroacetimidates have been used for the esterification of N-protected amino acids under neutral conditions . The chemical behavior of these compounds under different reaction conditions can inform the potential reactivity of this compound in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related acetamide derivatives have been studied, revealing the importance of hydrogen bonding in their structures. For example, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides exhibit intra- and intermolecular hydrogen bonds, which affect their solubility and stability . The characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide provided insights into the impact of substituents on the acetamide moiety, which could be extrapolated to understand the properties of this compound .

Scientific Research Applications

Chemoselective Acetylation

- Chemoselective Synthesis: The chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, employs immobilized lipase, showcasing the compound's utility in enzymatic synthesis processes (Magadum & Yadav, 2018).

Biological Activity

- Insecticidal Activity: Synthesis from N-alkyl or N,N-dialkyl-2-chloroacetamide shows preliminary biological tests indicating insecticidal activity, highlighting its potential use in developing insecticides (Luo Tie, 1999).

Catalytic Carbonylation

- Organic Synthesis: The catalytic formation of highly reactive ketenes for the synthesis of N-tert-Butyl-trans-α-ethoxycarbonyl-β-phenyl-β-lactam demonstrates the compound's role in facilitating complex organic reactions (Fördős et al., 2009).

Metabolic Studies

- Metabolism and Biomarkers: Studies suggest 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid as a potential urinary biomarker for human exposure to certain synthetic phenolic antioxidants, indicating the compound's relevance in environmental health and safety assessments (Liu & Mabury, 2021).

Fluorescent Probes

- Sensing Behaviour: Development of a tBu-phenyl Acetamide appended thiacalix[4]arene as a “Turn-ON” fluorescent probe for selective recognition of Hg(II) ions showcases its application in environmental monitoring and analysis (Verma et al., 2021).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(5-tert-butyl-2-hydroxyphenyl)-2-chloroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2/c1-12(2,3)8-4-5-10(15)9(6-8)14-11(16)7-13/h4-6,15H,7H2,1-3H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDWWQQMZDCXDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-Oxo-8,10a-epoxy-3,4,7,8,10a,10b-hexahydro-2H,-6aH-[1,3]oxazino[2,3-a]isoindol)-7-carboxylic acid](/img/structure/B1307054.png)

![1-(3-Fluoro-benzyl)-[1,4]diazepane](/img/structure/B1307085.png)

![2-Chloro-N-[4-(4-fluoro-phenyl)-5-methyl-thiazol-2-yl]-acetamide](/img/structure/B1307106.png)